molecular formula C30H50O B1247827 Cupaniol

Cupaniol

Cat. No. B1247827
M. Wt: 426.7 g/mol
InChI Key: AUDADELPAKYMJB-DJJQKCAUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cupaniol is a natural product found in Cupania latifolia with data available.

Scientific Research Applications

Isolation and Characterization

Cupaniol, a branched polyprenol, was isolated from the methanol extract of the leaves of Cupania latifolia, a member of the Sapindaceae family. Its structure was determined using spectral analysis and conversion to a known compound, contributing significantly to the study of natural compounds and their potential applications (Sakane et al., 2005).

Historical and Botanical Studies

Francesco Cupani, a 17th-century botanist, contributed significantly to botanical science, especially in the classification of plants. His work in creating a scientific network and corresponding with other scientists of his time played a crucial role in the development of botanical classification systems, which are fundamental in modern plant sciences (Pulvirenti et al., 2015).

Materials Science Applications

In materials science, the study of polymers like polyaniline, which have significant potential in alternative energy sources, is noteworthy. Polyaniline nanoshuttles doped with Cu(II) ions (CuPani NSs) have been shown to be effective for multimodal tumor diagnosis and therapy, representing a new class of theranostic building blocks (Lin et al., 2016).

Chemical Synthesis and Catalysis

The study of oxidative polymerization, particularly of aniline to form polyaniline (PANI), is important in the field of chemistry. Understanding this process has implications for developing materials for various applications including non-linear optics, membranes, and alternative energy sources (Gospodinova & Terlemezyan, 1998). Additionally, multiunit catalysts combining polyoxometalate (POM) and metal-organic frameworks (MOF) have been explored for air-based organic oxidations, showcasing synergistic stability and reactivity (Song et al., 2011).

properties

Product Name

Cupaniol

Molecular Formula

C30H50O

Molecular Weight

426.7 g/mol

IUPAC Name

(2E,6E,12E,16E)-3,7,13,17,21-pentamethyl-10-prop-1-en-2-yldocosa-2,6,12,16,20-pentaen-1-ol

InChI

InChI=1S/C30H50O/c1-24(2)12-9-13-26(5)14-10-15-27(6)18-20-30(25(3)4)21-19-28(7)16-11-17-29(8)22-23-31/h12,14,16,18,22,30-31H,3,9-11,13,15,17,19-21,23H2,1-2,4-8H3/b26-14+,27-18+,28-16+,29-22+

InChI Key

AUDADELPAKYMJB-DJJQKCAUSA-N

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC(CC/C(=C/CC/C(=C/CO)/C)/C)C(=C)C)/C)/C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CCC(CCC(=CCCC(=CCO)C)C)C(=C)C)C)C)C

synonyms

cupaniol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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